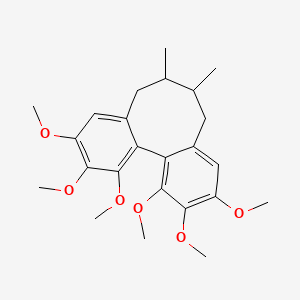

Deoxyschizandrin

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFTTRHGBKKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976773 | |

| Record name | 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-38-7, 69176-53-0 | |

| Record name | Deoxyschizandrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R,7S,12aS)-5,6,7,8-Tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyldibenzo[a,c]cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deoxyschizandrin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyschizandrin, a prominent dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its anticancer, antioxidant, neuroprotective, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines, primarily through the induction of cell cycle arrest and modulation of the tumor microenvironment.

Induction of G0/G1 Cell Cycle Arrest in Ovarian Cancer

Studies have shown that this compound can inhibit the proliferation of human ovarian cancer cells by inducing cell cycle arrest at the G0/G1 phase.[1][2][3][4][5] This effect is associated with the downregulation of cyclin E, a key regulatory protein for the G1/S transition.[1][3]

Inhibition of Bladder Cancer Cell Proliferation, Migration, and Invasion

In bladder cancer cells, this compound has been shown to inhibit proliferation, migration, and invasion in a time- and concentration-dependent manner.[6] This activity is mediated through the regulation of the ALOX5 and PI3K/Akt signaling pathways.[6]

Modulation of Tumor-Associated Macrophages (TAMs)

This compound can also exert its anticancer effects by modulating the tumor microenvironment. It has been found to inhibit the protumoral M2 phenotype of tumor-associated macrophages (TAMs), as evidenced by the reduced expression of M2 markers CD163 and CD209.[1][5] Furthermore, it suppresses the production of tumor-promoting factors by TAMs, including matrix metalloproteinase-9 (MMP-9), RANTES (regulated on activation, normal T cell expressed and secreted), and vascular endothelial growth factor (VEGF).[1][3]

Pro-oxidant Activity in Cancer Cells

Interestingly, while possessing antioxidant properties in normal cells, this compound can act as a pro-oxidant in certain cancer cells, such as ovarian cancer cells.[1][4] This induction of reactive oxygen species (ROS) contributes to its anticancer effects by inhibiting the PI3K/Akt pathway.[1][4]

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference(s) |

| A2780 | Ovarian Cancer | IC50 | 27.81 ± 3.44 µM | [1] |

| OVCAR3 | Ovarian Cancer | IC50 | 70.34 µM | [3] |

| SKOV3 | Ovarian Cancer | IC50 | 67.99 µM | [3] |

| HT1376 | Bladder Cancer | Proliferation Inhibition | Concentration-dependent (0.5-100 µmol/L) | [6] |

| J82 | Bladder Cancer | Proliferation Inhibition | Concentration-dependent (0.5-100 µmol/L) | [6] |

| HT1376 | Bladder Cancer | Migration & Invasion Inhibition | Significant reduction at 0.5, 5, and 10 µmol/L | [6] |

| J82 | Bladder Cancer | Migration & Invasion Inhibition | Significant reduction at 0.5, 5, and 10 µmol/L | [6] |

Antioxidant and Neuroprotective Activities

This compound exhibits potent antioxidant and neuroprotective effects, making it a promising candidate for the management of neurodegenerative diseases and oxidative stress-related conditions.

Scavenging of Reactive Oxygen Species (ROS)

This compound has been shown to protect against oxidative stress by scavenging ROS. This has been demonstrated in models of UVB-induced damage in HaCaT cells, where it reduces the production of intracellular ROS.

Enhancement of Endogenous Antioxidant Enzymes

A key mechanism of its antioxidant activity is the enhancement of the body's own antioxidant defense system. In a mouse model of Alzheimer's disease, this compound treatment increased the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-px) in the cerebral cortex and hippocampus.[7]

Neuroprotection against Aβ₁₋₄₂-Induced Memory Impairment

This compound has shown promise in ameliorating cognitive deficits. In mice with amyloid-beta (Aβ)₁₋₄₂-induced memory impairment, oral administration of this compound significantly improved short-term and spatial memory.[7] This neuroprotective effect is linked to its antioxidant properties.[7]

Quantitative Data: Antioxidant and Neuroprotective Effects of this compound

| Model | Parameter | Treatment | Effect | Reference(s) |

| Aβ₁₋₄₂-induced memory impairment in mice | SOD activity (cerebral cortex & hippocampus) | 4, 12, and 36 mg/kg body weight (14 days) | Significant increase | [7] |

| Aβ₁₋₄₂-induced memory impairment in mice | GSH-px activity (cerebral cortex & hippocampus) | 4, 12, and 36 mg/kg body weight (14 days) | Significant increase | [7] |

| Aβ₁₋₄₂-induced memory impairment in mice | Malondialdehyde (MDA) levels (cerebral cortex & hippocampus) | 4, 12, and 36 mg/kg body weight (14 days) | Significant reduction | [7] |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, suggesting its potential in treating inflammatory conditions. In a mouse model of DSS-induced ulcerative colitis, this compound was shown to reduce the levels of inflammatory cytokines, suppress CD4+ T cell infiltration, and inhibit apoptosis in the colon.

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with several key signaling pathways.

PI3K/Akt Signaling Pathway

In cancer cells, a major target of this compound is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. In ovarian cancer, this compound-induced ROS production leads to the inactivation of Akt.[1][4] In bladder cancer, it inhibits the PI3K/Akt pathway downstream of ALOX5.[6]

ALOX5 Signaling Pathway

In bladder cancer, this compound has been identified to downregulate the expression of arachidonate 5-lipoxygenase (ALOX5).[6] This inhibition of ALOX5 subsequently leads to the suppression of the PI3K/Akt signaling pathway, thereby impeding cancer cell proliferation, migration, and invasion.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5-100 µM) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

Objective: To detect the expression levels and phosphorylation status of specific proteins in response to this compound treatment.

Principle: Western blotting is a technique used to separate and identify proteins. In this technique, a mixture of proteins is separated based on molecular weight, and thus by type, through gel electrophoresis. These results are then transferred to a membrane producing a band for each protein. The membrane is then incubated with labeled antibodies specific to the protein of interest.

Protocol Outline:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Cyclin E) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of target genes (e.g., Cyclin E, CD163, CD209, MMP-9, RANTES, VEGF) in response to this compound.

Principle: qRT-PCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. It enables both detection and quantification of a specific sequence in a DNA sample.

Protocol Outline:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH or β-actin), using the ΔΔCt method.

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its potent anticancer effects, mediated through the induction of cell cycle arrest and modulation of the tumor microenvironment via the PI3K/Akt and ALOX5 signaling pathways, highlight its therapeutic potential in oncology. Furthermore, its significant antioxidant and neuroprotective properties offer promise for the development of novel treatments for neurodegenerative and oxidative stress-related diseases. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and development of this compound as a valuable therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety in various disease contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of CD163+ Macrophages in Inflammatory and Malignant Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinases (MMP9 and MMP2) induce the release of vascular endothelial growth factor (VEGF) by ovarian carcinoma cells: implications for ascites formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. VEGF release by MMP-9 mediated heparan sulphate cleavage induces colorectal cancer angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of cyclin E and CDK2 in ovarian cancer: gene amplification and RNA overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyschizandrin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyschizandrin, a dibenzocyclooctadiene lignan isolated from the berries of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, neuroprotective, and antioxidant effects.[1][2] Emerging evidence has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-cancer effects, with a focus on its impact on cell cycle regulation, apoptosis, and key signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values in several human ovarian and bladder cancer cell lines are summarized below.

Data Presentation: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A2780 | Ovarian Cancer | 27.81 | [1] |

| OVCAR3 | Ovarian Cancer | 70.34 | [1] |

| SKOV3 | Ovarian Cancer | 67.99 | [1] |

| HT1376 | Bladder Cancer | Concentration-dependent inhibition observed | [3] |

| J82 | Bladder Cancer | Concentration-dependent inhibition observed | [3] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, mediated by the modulation of critical signaling pathways and the induction of oxidative stress.

Induction of G0/G1 Cell Cycle Arrest

A primary mechanism by which this compound inhibits cancer cell growth is through the induction of cell cycle arrest at the G0/G1 phase.[1][2] This prevents cancer cells from entering the S phase, thereby halting DNA replication and proliferation.

In human ovarian cancer A2780 cells, treatment with this compound significantly increased the proportion of cells in the G0/G1 phase.[1] This effect is associated with the downregulation of cyclin E, a key regulatory protein for the G1/S transition.[1]

-

Cell Culture and Treatment: Seed cancer cells (e.g., A2780) in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 15, 30, 60 µM) or a vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis

While the primary effect in some cancer types like ovarian cancer appears to be cytostatic G0/G1 arrest, this compound also induces apoptosis, or programmed cell death, in other cancer cells.[3] In human intestinal epithelial cells, this compound was shown to inhibit H2O2-induced apoptotic cell death by blocking the activation of caspase-3.[4]

-

Cell Culture and Treatment: Culture cancer cells and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Generation of Reactive Oxygen Species (ROS)

This compound has been found to induce the production of intracellular reactive oxygen species (ROS) in human ovarian cancer cells.[2][5] While often associated with cellular damage, at controlled levels, ROS can act as signaling molecules to trigger anti-cancer mechanisms. The anti-cancer effects of this compound in ovarian cancer are, at least in part, mediated by this increase in ROS, which subsequently affects downstream signaling pathways.[2][5]

-

Cell Culture and Treatment: Culture cancer cells in a 96-well plate and treat with this compound.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.

Modulation of Signaling Pathways

This compound's anti-cancer activity is intricately linked to its ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to inhibit this pathway in both ovarian and bladder cancer cells.[2][6][7]

In ovarian cancer cells, this compound-induced ROS production leads to a decrease in the phosphorylation of Akt, thereby inactivating the pathway.[2][5] In bladder cancer, this compound was found to downregulate ALOX5, which in turn inhibits the PI3K/Akt signaling pathway, leading to reduced proliferation, migration, and invasion.[6][7]

Caption: this compound inhibits the PI3K/Akt pathway via ROS induction and ALOX5 downregulation.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt).

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the relative protein expression levels.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is common in many cancers.[8] this compound has been shown to inhibit the NF-κB pathway. In human intestinal epithelial cells, it prevents the H2O2-induced degradation of IκBα, the inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and its subsequent activation.[4]

Caption: this compound inhibits NF-κB activation by stabilizing IκBα.

Impact on the Tumor Microenvironment and Metastasis

Beyond its direct effects on cancer cells, this compound also modulates the tumor microenvironment, which is critical for tumor progression and metastasis.

Inhibition of Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment and typically exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis.[1] this compound has been shown to inhibit the M2 polarization of TAMs.[1] It significantly suppresses the expression of M2 phenotype markers CD163 and CD209 in TAMs stimulated by ovarian cancer cells.[1]

Downregulation of Pro-tumoral Factors

This compound treatment also leads to a significant reduction in the production of several pro-tumoral factors by TAMs, including:

-

Matrix Metalloproteinase-9 (MMP-9): An enzyme that degrades the extracellular matrix, facilitating cancer cell invasion and metastasis.[1]

-

RANTES (CCL5): A chemokine that can attract immune cells and promote tumor growth.[1]

-

Vascular Endothelial Growth Factor (VEGF): A key signaling protein that stimulates angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]

The suppression of these factors by this compound suggests its potential to inhibit tumor invasion, metastasis, and angiogenesis.[1]

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential through a multifaceted mechanism of action. Its ability to induce G0/G1 cell cycle arrest, trigger apoptosis, generate ROS, and inhibit critical pro-survival signaling pathways like PI3K/Akt and NF-κB underscores its promise as a therapeutic agent. Furthermore, its capacity to modulate the tumor microenvironment by inhibiting the pro-tumoral functions of TAMs highlights its potential to impact tumor progression and metastasis.

Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination with existing chemotherapeutic agents. In vivo studies are also crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this natural compound. The comprehensive understanding of this compound's mechanism of action will be instrumental in its development as a novel anti-cancer therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxyschisandrin inhibits H2O2-induced apoptotic cell death in intestinal epithelial cells through nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Deoxyschizandrin from Schisandra chinensis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyschizandrin, a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in Eastern medicine, modern research is progressively elucidating the mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development efforts.

Pharmacodynamics: Mechanism of Action

This compound exhibits a range of biological effects, including anti-cancer, antioxidant, neuroprotective, and hepatoprotective activities.[1] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and anti-invasive effects in various cancer cell lines.

In Bladder Cancer: this compound inhibits the proliferation, migration, and invasion of bladder cancer cells by downregulating arachidonate 5-lipoxygenase (ALOX5).[2] This, in turn, inhibits the PI3K/Akt signaling pathway, a critical cascade for cell growth and survival.[2] Western blot analyses have confirmed that this compound treatment leads to a decrease in the phosphorylation of both PI3K and Akt.[2]

In Ovarian Cancer: The anti-cancer effect of this compound in ovarian cancer cells is mediated through the induction of G0/G1 phase cell cycle arrest and the inhibition of cyclin E expression.[3] This process is linked to an increase in intracellular reactive oxygen species (ROS), which subsequently suppresses the activation of the PI3K/Akt signaling pathway.[3] The pro-oxidant activity of this compound in cancer cells is a notable aspect of its mechanism.[1] Furthermore, this compound has been shown to inhibit the protumoral activation of tumor-associated macrophages (TAMs), reducing the expression of M2 phenotype markers and tumor-promoting factors such as MMP-9, RANTES, and VEGF.[1][3]

Signaling Pathway in Bladder Cancer

References

- 1. vivo hepatoprotective activity: Topics by Science.gov [science.gov]

- 2. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyschizandrin: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyschizandrin, a dibenzocyclooctadiene lignan, is a prominent bioactive compound isolated primarily from plants of the Schisandra genus. It has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis pathway, and detailed experimental protocols for its study.

Natural Sources of this compound

This compound is predominantly found in the fruits and other tissues of plants belonging to the Schisandra genus, most notably Schisandra chinensis and Schisandra sphenanthera. The concentration of this lignan can vary depending on the plant part, geographical location, and cultivation conditions.

Quantitative Data on this compound Content

The following table summarizes the quantitative data on this compound content in various natural sources, as determined by High-Performance Liquid Chromatography (HPLC).

| Plant Species | Plant Part | This compound Content (mg/100g Dry Weight) | Reference |

| Schisandra chinensis | Fruits | 60.72 | |

| Schisandra chinensis | Leaves | 41.01 | |

| Schisandra chinensis | Undifferentiating Callus Culture | ~18.5 | |

| Schisandra chinensis | Shoot-differentiating Callus Culture | 34.23 - 308.51 |

Biosynthesis Pathway of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, leading to the formation of monolignols, which then undergo oxidative coupling to form the characteristic lignan scaffold. While the complete biosynthetic pathway to this compound is yet to be fully elucidated, a putative pathway has been proposed based on transcriptome and metabolome analyses of Schisandra chinensis.

The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce coniferyl alcohol. Two molecules of coniferyl alcohol are then coupled to form pinoresinol, a key intermediate in lignan biosynthesis. Subsequent reductive and oxidative modifications lead to the formation of the dibenzocyclooctadiene skeleton, which is then further decorated by enzymes such as O-methyltransferases (OMTs) and cytochrome P450s (CYPs) to yield this compound.

Experimental Protocols

The study of this compound's natural sources and biosynthesis involves a combination of phytochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Isolation and Quantification of this compound from Plant Material

This protocol describes the extraction, purification, and quantification of this compound from Schisandra chinensis fruits.

a. Extraction:

-

Air-dry the fruits of Schisandra chinensis at 60°C and grind them into a fine powder.

-

Extract the powdered material with 95% ethanol using a Soxhlet apparatus for 6 hours.

-

Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Purification using Macroporous Resin Chromatography:

-

Dissolve the crude extract in deionized water.

-

Load the aqueous solution onto a pre-treated macroporous resin column (e.g., HPD-100).

-

Wash the column with deionized water to remove impurities.

-

Elute the lignans with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC).

-

Combine the fractions rich in this compound and concentrate them.

c. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Dissolve the purified sample in methanol and filter it through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the standard curve.

-

Transcriptome and Metabolome Analysis to Identify Biosynthesis Genes

This protocol outlines a general approach for identifying candidate genes involved in this compound biosynthesis using a combined transcriptomics and metabolomics approach.

a. Plant Material and RNA/Metabolite Extraction:

-

Collect different tissues (e.g., leaves, stems, roots, and fruits at different developmental stages) from Schisandra chinensis.

-

Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

For RNA extraction, use a plant-specific RNA isolation kit, followed by DNase treatment to remove genomic DNA contamination.

-

For metabolite extraction, grind the frozen tissue in a pre-chilled mortar and extract with a suitable solvent system (e.g., 80% methanol).

b. Transcriptome Sequencing (RNA-Seq):

-

Library Preparation: Construct sequencing libraries from the high-quality RNA using a kit such as the Illumina TruSeq RNA Sample Prep Kit.

-

Sequencing: Perform paired-end sequencing on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality reads.

-

Assemble the transcriptome de novo using software like Trinity, especially if a reference genome is not available.

-

Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Identify transcripts encoding enzymes of the phenylpropanoid and lignan biosynthesis pathways (e.g., PAL, C4H, 4CL, CCR, CAD, DIR, PLR, SDH, CYPs, OMTs).

-

Perform differential gene expression analysis to identify genes that are highly expressed in tissues or developmental stages with high this compound accumulation.

-

c. Metabolome Analysis (LC-MS/MS):

-

Sample Preparation: Centrifuge the methanolic extracts and filter the supernatant.

-

LC-MS/MS Analysis:

-

Perform chromatographic separation on a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Use a C18 column and a gradient elution with water and acetonitrile, both containing a small amount of formic acid.

-

Acquire data in both positive and negative ionization modes.

-

-

Data Analysis:

-

Process the raw data using software like XCMS for peak picking, alignment, and quantification.

-

Identify metabolites by comparing their retention times and MS/MS fragmentation patterns with authentic standards or public spectral libraries.

-

Correlate the abundance of this compound and its putative precursors with the expression levels of candidate genes identified from the transcriptome analysis to build a gene-to-metabolite network.

-

This integrated approach allows for the identification of high-confidence candidate genes involved in the biosynthesis of this compound, paving the way for their functional characterization.

Deoxyschizandrin: A Technical Whitepaper on Early-Stage Anti-Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyschizandrin (DSD), a primary bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including well-documented anti-inflammatory, anti-oxidative, and immunomodulatory effects.[1][2] This technical guide provides an in-depth analysis of the early-stage research elucidating the anti-inflammatory properties of this compound. It consolidates quantitative data from key in vivo and in vitro studies, details the experimental protocols utilized, and visualizes the core molecular signaling pathways implicated in its mechanism of action. The primary focus is on its inhibitory effects on the TLR4/NF-κB and related inflammatory cascades, offering a foundational resource for researchers and professionals engaged in the development of novel anti-inflammatory therapeutics.

Introduction

Schisandra chinensis (five-flavor fruit) is a cornerstone of traditional medicine in East Asia, where its extracts have been used for centuries to treat a variety of ailments. Modern phytochemical analysis has identified dibenzocyclooctadiene lignans as its principal active components, with this compound being one of the most abundant and pharmacologically significant.[1][2] Early research has consistently demonstrated its potential in mitigating inflammatory responses.[1] Studies on animal models of ulcerative colitis (UC) have shown that DSD can alleviate symptoms by reducing inflammation, oxidative stress, and apoptosis of colonic epithelial cells.[1][2][3][4][5] This document serves to synthesize these preliminary findings, providing a technical overview of the molecular mechanisms, quantitative effects, and experimental designs that form the basis of our current understanding.

Molecular Mechanisms of Anti-Inflammatory Action

Current research indicates that this compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways that are integral to the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a classical and pivotal signaling cascade in the innate immune system, often activated by exogenous ligands like lipopolysaccharide (LPS).[1] Its over-activation is a hallmark of many inflammatory diseases.[1] Research in dextran sulfate sodium (DSS)-induced colitis mouse models has shown that DSD administration significantly reduces the elevated levels of key proteins in this pathway, including TLR4, MyD88, and NF-κB itself in colon tissues.[1][2][3] By inhibiting this pathway, DSD effectively suppresses the downstream transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways—including p38, JNK, and ERK—are crucial in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. While direct evidence for this compound is still emerging, studies on related lignans from Schisandra chinensis, such as Schisandrin A and Schisandrin B, have demonstrated potent inhibitory effects on MAPK activation in various inflammatory models.[6][7] For instance, Schisandrin A has been shown to suppress IL-1β-induced activation of ERK, p38, and JNK in rat chondrocytes.[6] Given the structural similarity, it is highly probable that this compound shares this mechanism, representing a key area for future investigation.

Potential Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, triggers the maturation of IL-1β and IL-18 via caspase-1 activation, leading to a potent pro-inflammatory response and pyroptotic cell death.[8][9][10] Dysregulation of the NLRP3 inflammasome is linked to numerous inflammatory disorders.[8] While direct studies on this compound's effect on the NLRP3 inflammasome are limited, its known ability to reduce IL-1β levels in vivo suggests a potential regulatory role.[1][4] Investigating whether DSD can inhibit the assembly or activation of this complex is a promising frontier for future research.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative results from key pre-clinical studies, demonstrating the dose-dependent efficacy of this compound in various inflammatory models.

Table 1: In Vivo Effects of this compound on Pro-Inflammatory Cytokines and Disease Markers in DSS-Induced Colitis in Mice

| Parameter | Model Group (DSS only) | DSD Treatment Group | % Change vs. Model | Reference |

|---|---|---|---|---|

| TNF-α (serum) | Increased vs. Normal | Significantly Reduced | ↓ | [1][2] |

| IL-1β (serum) | Increased vs. Normal | Significantly Reduced | ↓ | [1][2] |

| IL-6 (serum) | Increased vs. Normal | Significantly Reduced | ↓ | [1][2] |

| Disease Activity Index (DAI) | Increased | Significantly Reduced | ↓ | [1][3] |

| Colon Length | Shortened | Significantly Lengthened | ↑ | [1][3] |

| TLR4 Protein Level | Increased | Reduced | ↓ | [1][2] |

| NF-κB Protein Level | Increased | Reduced | ↓ |[1][2] |

Table 2: Effects of this compound on Oxidative Stress Markers in DSS-Induced Colitis in Mice

| Parameter | Model Group (DSS only) | DSD Treatment Group | % Change vs. Model | Reference |

|---|---|---|---|---|

| Malondialdehyde (MDA) | Increased | Reduced | ↓ | [2][11] |

| Superoxide Dismutase (SOD) | Decreased | Increased | ↑ | [2][11] |

| Catalase (CAT) | Decreased | Increased | ↑ |[2] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in the foundational studies of this compound's anti-inflammatory properties.

In Vivo Model: DSS-Induced Ulcerative Colitis

This is the most common model used to evaluate DSD's efficacy against inflammatory bowel disease.[1][3][4][5]

-

Animal Model: Male C57BL/6 or BALB/c mice are typically used.

-

Induction of Colitis: Mice are provided with drinking water containing 3-5% (w/v) dextran sulfate sodium (DSS) for 5-7 consecutive days to induce acute colitis.

-

Treatment Protocol: Following DSS induction, mice are divided into groups. The treatment groups receive this compound via oral gavage daily for a specified period (e.g., 7-14 days). Dosages often range from low to high concentrations to assess dose-dependency. A vehicle control group and a positive control group (e.g., treated with 5-aminosalicylic acid) are included.[1]

-

Evaluation Parameters:

-

Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in stool.[1]

-

Macroscopic Assessment: At the end of the experiment, colon length is measured from the cecum to the anus.

-

Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, mucosal damage, and crypt architecture.[4][5][12]

-

Biochemical Analysis: Serum and colon tissue homogenates are used to measure cytokine levels (TNF-α, IL-1β, IL-6) via Enzyme-Linked Immunosorbent Assay (ELISA) and protein expression of signaling molecules (TLR4, MyD88, NF-κB) via Western blot.[1][2] Oxidative stress markers (MDA, SOD) are also quantified.[2]

-

In Vitro Model: LPS-Induced Inflammation in Macrophages

This model is used to dissect the direct cellular mechanisms of DSD's anti-inflammatory action.[4]

-

Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

-

Experimental Protocol:

-

Cells are cultured to an appropriate confluency.

-

Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours).

-

Inflammation is induced by adding lipopolysaccharide (LPS, a component of gram-negative bacteria) to the culture medium at a concentration of ~1 µg/mL.

-

Cells are incubated for a further 18-24 hours.

-

-

Evaluation Parameters:

-

Cell Viability: An MTT assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[13][14]

-

Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Cytokine Secretion: Levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified by ELISA.

-

Protein Expression: Cell lysates are analyzed by Western blot to determine the expression and phosphorylation status of key signaling proteins like NF-κB, IκBα, and MAPKs.

-

Conclusion and Future Directions

Early-stage research provides compelling evidence for the anti-inflammatory properties of this compound. Its primary mechanism of action appears to be the potent inhibition of the TLR4/NF-κB signaling pathway, which consequently reduces the expression of key pro-inflammatory cytokines and mitigates oxidative stress.[1][2] The data from DSS-induced colitis models are particularly robust, demonstrating a clear therapeutic potential for inflammatory bowel diseases.[1][4][5]

For drug development professionals and researchers, the following areas represent critical next steps:

-

Elucidation of Broader Mechanisms: Directly investigate the effects of DSD on the MAPK and NLRP3 inflammasome pathways to build a more comprehensive mechanistic profile.

-

Pharmacokinetic and Bioavailability Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of DSD to inform dosing strategies and potential delivery systems.

-

Chronic Inflammatory Models: Evaluate the efficacy of DSD in chronic models of inflammation (e.g., collagen-induced arthritis) to broaden its therapeutic applicability.

-

Toxicology and Safety Profiling: Conduct comprehensive preclinical safety and toxicology studies in accordance with regulatory guidelines.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test DSD analogs to identify compounds with improved potency, selectivity, or pharmacokinetic properties.

References

- 1. This compound treats mice with ulcerative colitis possibly via the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. This compound treats mice with ulcerative colitis possibly via the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses dss-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrin A Inhibits the IL-1β-Induced Inflammation and Cartilage Degradation via Suppression of MAPK and NF-κB Signal Pathways in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [논문]Suppression of MAPK and NF-관 B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease. [scienceon.kisti.re.kr]

- 8. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of NLRP3 inflammasome activation and the development of peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound isolated from the fruits of Schisandra chinensis ameliorates Aβ₁₋₄₂-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Deoxyschisandrin on Visceral Sensitivity of Mice with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Deoxyschizandrin: A Technical Guide to its Potential in Modulating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyschizandrin, a primary lignan isolated from the fruits of Schisandra chinensis, has demonstrated significant potential in the modulation of oxidative stress, a key pathological factor in a multitude of diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Evidence suggests a dual role for this compound, acting as both an antioxidant in normal physiological contexts and a pro-oxidant in certain pathological conditions, such as cancer. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] Natural products have long been a valuable source of novel therapeutic agents, with lignans from Schisandra chinensis being of particular interest due to their diverse biological activities.[1] this compound (SA), a major dibenzocyclooctadiene lignan, has emerged as a promising candidate for modulating oxidative stress.[2] This guide will delve into the intricate mechanisms by which this compound exerts its effects, providing a technical framework for future research and development.

Mechanisms of Action in Modulating Oxidative Stress

This compound exhibits a multifaceted approach to modulating oxidative stress, primarily through direct ROS scavenging and the regulation of key cellular signaling pathways.

Antioxidant Activity

In non-cancerous cells, this compound primarily functions as a potent antioxidant. It has been shown to effectively scavenge free radicals and protect cells from oxidative damage induced by various stressors.

-

Direct ROS Scavenging: this compound has been demonstrated to directly neutralize ROS. For instance, in HaCaT keratinocytes exposed to UVB radiation, pretreatment with this compound significantly reduced the levels of intracellular ROS.[2][3]

-

Enhancement of Endogenous Antioxidant Defenses: this compound has been observed to bolster the cellular antioxidant defense system by increasing the activity of key antioxidant enzymes. In a study on D-galactose-induced aging in rats, this compound administration led to a significant enhancement of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities in brain tissues.[4] Similarly, in a mouse model of Alzheimer's disease, this compound treatment increased the reduced activities of SOD and GSH-Px in the cerebral cortex and hippocampus.[5]

-

Reduction of Oxidative Damage Markers: A key indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. Treatment with this compound has been shown to significantly reduce MDA levels in the brain tissues of aging rats and in a mouse model of Alzheimer's disease, indicating its protective effect against lipid peroxidation.[4][5]

Pro-oxidant Activity in Cancer Cells

Interestingly, in the context of cancer, this compound can act as a pro-oxidant, inducing an increase in intracellular ROS levels in cancer cells.[6][7] This elevation of oxidative stress in malignant cells can trigger cell cycle arrest and apoptosis, highlighting a potential therapeutic avenue for cancer treatment.[6][8] For example, in human ovarian cancer cells, this compound was found to considerably induce ROS production, which in turn inhibited cell growth.[6][7]

Key Signaling Pathways Modulated by this compound

This compound's effects on oxidative stress are mediated through its interaction with several critical signaling pathways.

The Nrf2/Keap1 Signaling Pathway (Putative Mechanism)

While direct evidence for this compound's interaction with the Nrf2/Keap1 pathway is still emerging, its structural similarity to other Schisandra lignans that activate this pathway suggests a plausible mechanism.[9][10] The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1).

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. In cancer cells, this compound has been shown to inhibit the PI3K/Akt pathway, an effect that appears to be mediated by its pro-oxidant activity.[6][8] The dephosphorylation of Akt in ovarian cancer cells treated with this compound was significantly blocked by the antioxidant N-acetyl-l-cysteine (NAC), suggesting a direct link between ROS production and Akt inactivation.[6]

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. In the context of oxidative stress-induced apoptosis, this compound has been shown to inhibit the activation of NF-κB.[11] By preventing the degradation of IκBα, the inhibitor of NF-κB, this compound blocks the translocation of NF-κB to the nucleus, thereby inhibiting apoptosis in intestinal epithelial cells exposed to hydrogen peroxide (H₂O₂).[11]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on oxidative stress markers.

Table 1: Effects of this compound on Antioxidant Enzyme Activity and Oxidative Damage Markers

| Parameter | Model System | Treatment | Concentration/Dose | Effect | Reference |

| SOD Activity | D-galactose-induced aging rats (brain tissue) | This compound | 100 and 200 mg/kg/day | Significantly enhanced | [4] |

| GSH-Px Activity | D-galactose-induced aging rats (brain tissue) | This compound | 100 and 200 mg/kg/day | Significantly enhanced | [4] |

| SOD Activity | Aβ₁₋₄₂-induced memory impairment in mice (cerebral cortex & hippocampus) | This compound | 4, 12, and 36 mg/kg | Increased reduced activity | [5] |

| GSH-Px Activity | Aβ₁₋₄₂-induced memory impairment in mice (cerebral cortex & hippocampus) | This compound | 4, 12, and 36 mg/kg | Increased reduced activity | [5] |

| MDA Levels | D-galactose-induced aging rats (brain tissue) | This compound | 100 and 200 mg/kg/day | Significantly reduced | [4] |

| MDA Levels | Aβ₁₋₄₂-induced memory impairment in mice (cerebral cortex & hippocampus) | This compound | 4, 12, and 36 mg/kg | Reduced increased levels | [5] |

Table 2: Effects of this compound on Cell Viability and ROS Levels

| Parameter | Cell Line | Stressor | This compound Concentration | Effect | Reference |

| Cell Viability | HaCaT cells | UVB (30 mJ/cm²) | 100 µM | Significantly prevented UVB-induced loss of viability | [2][3] |

| ROS Levels | HaCaT cells | UVB (30 mJ/cm²) | 100 µM | Significantly reduced UVB-induced ROS levels | [2][3] |

| Cell Viability | Human ovarian cancer cells (A2780) | None | 15-60 µM | Induced G₀/G₁ phase cell cycle arrest and inhibited cell growth | [6] |

| ROS Levels | Human ovarian cancer cells (A2780) | None | 30 µM | Considerably induced ROS production | [6][7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is adapted from studies investigating the effects of this compound on ROS levels in HaCaT cells.[2][3]

Cell Viability Assessment (MTT Assay)

This protocol is based on the methodology used to assess the effect of this compound on the viability of HaCaT and A2780 cells.[2][3][6]

-

Cell Seeding: Plate cells (e.g., HaCaT or A2780) in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate until they reach approximately 80% confluency.

-

Treatment: Treat the cells with the desired concentrations of this compound (and/or a stressor like UVB) for the specified duration (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4-5 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Antioxidant Enzyme Activity Assays (SOD and GPx)

The following provides a general overview of the spectrophotometric methods used to determine SOD and GPx activity in tissue homogenates, as described in studies on this compound.[4][5]

-

Superoxide Dismutase (SOD) Activity Assay:

-

Principle: This assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source like the xanthine-xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.

-

Procedure:

-

Prepare tissue homogenates in an appropriate buffer.

-

In a multi-well plate, add the reaction mixture containing xanthine, NBT, and the sample.

-

Initiate the reaction by adding xanthine oxidase.

-

Measure the rate of increase in absorbance at a specific wavelength (e.g., 560 nm).

-

Calculate the percentage of inhibition of NBT reduction and determine the SOD activity, often expressed as units per milligram of protein.

-

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

Principle: This assay measures the rate of oxidation of glutathione (GSH) to its oxidized form (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase (GR) at the expense of NADPH. The decrease in NADPH absorbance is monitored.

-

Procedure:

-

Prepare tissue homogenates.

-

In a cuvette or multi-well plate, add a reaction mixture containing phosphate buffer, sodium azide (to inhibit catalase), GSH, GR, and NADPH.

-

Add the sample to the mixture.

-

Initiate the reaction by adding a substrate like hydrogen peroxide or cumene hydroperoxide.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the GPx activity based on the rate of NADPH oxidation, typically expressed as units per milligram of protein.

-

-

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of oxidative stress with significant therapeutic potential. Its ability to act as both an antioxidant and a pro-oxidant depending on the cellular context opens up a wide range of research avenues. Future investigations should focus on elucidating the precise molecular interactions of this compound with the Nrf2/Keap1 pathway to confirm its role as a direct activator. Furthermore, preclinical and clinical studies are warranted to evaluate the efficacy and safety of this compound in the treatment of diseases associated with oxidative stress. The development of novel drug delivery systems could also enhance its bioavailability and targeted action. This technical guide provides a solid foundation for these future endeavors, paving the way for the potential translation of this compound from a promising natural compound to a clinically relevant therapeutic agent.

References

- 1. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antioxidant Response Element and Oxidative Stress Modifiers in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]

Investigating the ethnobotanical uses of plants containing Deoxyschizandrin.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyschizandrin, a prominent dibenzocyclooctadiene lignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily isolated from plants of the Schisandraceae family, this bioactive compound is a key component of traditional medicine systems, particularly in East Asia.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, detailed experimental protocols for its study, a summary of quantitative data, and a visualization of its known signaling pathways.

Ethnobotanical Uses of this compound-Containing Plants

This compound is predominantly found in the fruits of Schisandra chinensis (five-flavor fruit or magnolia berry) and Schisandra sphenanthera.[3][4] Traditionally, these plants, particularly Schisandra chinensis, have been utilized for a wide array of medicinal purposes.

In Traditional Chinese Medicine (TCM), Schisandra chinensis has been used for centuries as a tonic for the kidneys, lungs, and liver.[5][6] Its historical applications include the treatment of cough, fatigue, spontaneous sweating, dysentery, and insomnia.[1][7] The Ainu people of Japan have traditionally used the plant as a remedy for colds and sea-sickness.[3] Russian traditional medicine values its ability to reduce hunger, combat fatigue, and enhance mental clarity.[8]

Modern ethnobotanical surveys and pharmacological studies have further elucidated its uses for:

-

Cardiovascular Health: In Korea, it is traditionally used to improve cardiovascular function.[5]

-

Skin Health: It has been used to promote beautiful skin and protect against sun and wind damage.[5]

-

Immune System Support: Schisandra is considered an immune enhancer and regulator.[5]

-

Respiratory Conditions: It is often used in the treatment of chronic coughs and shortness of breath.[5]

-

Liver Protection: It has demonstrated protective qualities for the liver, and in China, it is commonly prescribed for drug-induced liver injury.[6][9]

Quantitative Data

The concentration of this compound and other lignans can vary depending on the plant species, geographical source, and the part of the plant used.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Schisandra chinensis | Fruits | Schisandrin | 166.8 mg/100 g DW | [10] |

| Schisandra chinensis | Fruits | γ-schizandrin | 96.2 mg/100 g DW | [10] |

| Schisandra chinensis | Fruits | Gomisin A | 72.4 mg/100 g DW | [10] |

| Schisandra chinensis | Fruits | Angeloylgomisin H | 71.6 mg/100 g DW | [10] |

| Schisandra chinensis | Fruits | Schizantherin B | 56.8 mg/100 g DW | [10] |

| Schisandra chinensis | Fruits | Total Lignans | 646.0 mg/100 g DW | [10] |

| Schisandra chinensis | Leaves | Total Lignans | 1.4 to 55.1 mg/100 g DW | [10] |

Pharmacological Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| A2780 (Ovarian Cancer) | MTT Assay | 27.81 ± 3.44 µM | [11] |

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and purification of this compound from Schisandra fruits involves the following steps:

-

Extraction: The dried and powdered fruits are extracted with a solvent such as 80% aqueous ethanol by maceration. The resulting extract is then concentrated under vacuum.[1]

-

Partitioning: The concentrated extract is suspended in distilled water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH) to separate compounds based on polarity.[1]

-

Purification: this compound and other lignans are often purified from the enriched fractions using chromatographic techniques. Macroporous resins, such as HPD5000, have been shown to be effective for the enrichment and purification of this compound and γ-schizandrin.[12] The process involves:

-

Adsorption: The extract is loaded onto the resin column. Optimal adsorption time is typically around 4 hours at a specific flow rate (e.g., 0.85 mL/min).[12]

-

Desorption: The target compounds are eluted from the resin using a solvent gradient, often with ethanol. A 90% ethanol solution is an effective eluent.[12] The purity of this compound can be significantly increased through this process.[12]

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative determination of this compound in plant extracts.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm × 250 mm, 5 μm).[13]

-

Mobile Phase: A gradient elution using a mixture of methanol and water is commonly employed.

-

Detection: The wavelength for detecting this compound is typically set at 220 nm.[13]

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to that of a standard of known concentration.

Cell Viability (MTT) Assay

The MTT assay is used to assess the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer cells) are seeded in a 96-well plate at a specific density (e.g., 1.0 × 10⁵ cells/well) and incubated for 24 hours.[1][11]

-

Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).[1][11]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 4 hours.[1]

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solvent such as dimethyl sulfoxide (DMSO).[1]

-

Absorbance Measurement: The optical density is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[1] Cell viability is expressed as a percentage of the control group.

Western Blotting

Western blotting is used to detect changes in the expression of specific proteins in response to this compound treatment.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted.

-

Protein Quantification: The concentration of the extracted protein is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-PI3K, p-AKT, cyclin E) and then with a secondary antibody conjugated to an enzyme.[1][14]

-

Detection: The protein bands are visualized using a chemiluminescent substrate. β-actin is often used as a loading control.[1]

Real-Time RT-PCR Analysis

This technique is used to measure changes in gene expression at the mRNA level.

-

RNA Extraction: Total cellular RNA is extracted from cells treated with this compound using a suitable kit.[1]

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).[1]

-

Real-Time PCR: The cDNA is used as a template for PCR amplification with gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).[1]

-

Data Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene.

Signaling Pathways and Experimental Workflow

Signaling Pathways of this compound

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and migration. One of the well-documented pathways is the PI3K/Akt signaling pathway.[14][15]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Another identified mechanism involves the induction of reactive oxygen species (ROS), which in turn inhibits the PI3K/Akt pathway, leading to cell cycle arrest.[15][16]

Caption: this compound induces ROS, leading to cell cycle arrest.

Experimental Workflow

A typical workflow for investigating the ethnobotanical and pharmacological properties of this compound is as follows:

Caption: A typical workflow for this compound research.

References

- 1. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schisandra chinensis - Wikipedia [en.wikipedia.org]

- 4. chinbullbotany.com [chinbullbotany.com]

- 5. Schisandra Monograph — HerbRally [herbrally.com]

- 6. scientificarchives.com [scientificarchives.com]

- 7. globinmed.com [globinmed.com]

- 8. thursd.com [thursd.com]

- 9. Schisandra Uses and Plant Profile [learningherbs.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Enrichment and purification of this compound and γ-schizandrin from the extract of Schisandra chinensis fruit by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Inhibits the Proliferation, Migration, and Invasion of Bladder Cancer Cells through ALOX5 Regulating PI3K-AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. This compound, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Deoxyschizandrin Extraction from Schisandra Berries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of deoxyschizandrin, a bioactive lignan found in Schisandra chinensis berries. The protocols detailed below are based on established laboratory methods and are intended to guide researchers in obtaining this compound for further study and drug development.

Introduction

This compound, a major dibenzocyclooctadiene lignan in Schisandra berries, has demonstrated a range of biological activities, including antioxidant, hepatoprotective, and anti-cancer effects[1]. Notably, it has been shown to induce G₀/G₁ phase cell cycle arrest in human ovarian cancer cells[1]. The protocols outlined herein describe a robust method for the extraction and purification of this compound from dried Schisandra berries, yielding a high-purity compound suitable for in vitro and in vivo studies.

Experimental Protocols

Protocol 1: Solvent Extraction and Fractionation

This protocol details a multi-step solvent extraction and partitioning process to isolate a this compound-rich fraction from Schisandra berries.

Materials and Equipment:

-

Dried fruits of Schisandra chinensis Baillon

-

80% aqueous Ethanol (EtOH)

-

n-hexane

-

Ethyl acetate (EtOAc)

-

Butanol (BuOH)

-

Distilled water

-

Large glass containers for maceration

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Maceration: The dried fruits of Schisandra chinensis (3.5 kg) are extracted with 10 L of 80% aqueous EtOH three times by maceration[2].

-

Concentration: The extracts are combined and concentrated in vacuo at 40 °C to yield an 80% EtOH extract (1.5 kg)[2].

-

Solvent Partitioning: The 80% EtOH extract is suspended in 5 L of distilled water and then partitioned successively with n-hexane, EtOAc, and BuOH[2]. This separates the compounds based on their polarity.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound from the n-hexane soluble fraction obtained in Protocol 1.

Materials and Equipment:

-

n-hexane-soluble extract

-

Silica gel (70–230 mesh)

-

Sephadex LH-20

-

n-hexane

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Glass chromatography columns

-

Fraction collector

-

Thin Layer Chromatography (TLC) apparatus for monitoring fractions

-

Rotary evaporator

Procedure:

-

Initial Silica Gel Chromatography: A portion of the n-hexane-soluble layer (125 g) is subjected to silica gel column chromatography (70–230 mesh)[2]. The column is eluted with a gradient of n-hexane-EtOAc (from 1:0 to 0:1, v/v) to yield 7 fractions (H1–H7)[2].

-

Second Silica Gel Chromatography: Fraction H3 (17.1 g) is further purified by silica gel column chromatography (7.9 × 46 cm, 70–230 mesh) with an eluent of n-hexane-EtOAc (9:1 to 7:3, v/v) to afford 10 subfractions (H3-1–H3-10)[2].

-

Sephadex LH-20 Chromatography: this compound (826.4 mg) is obtained by purifying fraction H3-4 (2.6 g) using a Sephadex LH-20 column (3.6 × 72 cm) with an eluent of CH₂Cl₂-MeOH (1:1 v/v)[2]. The purity of the final compound should be confirmed by HPLC and NMR to be >95%[2].

Protocol 3: Enrichment and Purification using Macroporous Resins

This protocol offers an alternative and optimized method for the enrichment and purification of this compound from a crude extract of Schisandra chinensis fruit, which can lead to a significant increase in purity.

Materials and Equipment:

-

Crude extract of Schisandra chinensis

-

HPD5000 macroporous resin

-

Glass chromatography column

-

Ethanol (various concentrations: 50%, 70%, 90%)

-

Peristaltic pump

-

UV-Vis Spectrophotometer or HPLC for analysis

Procedure:

-